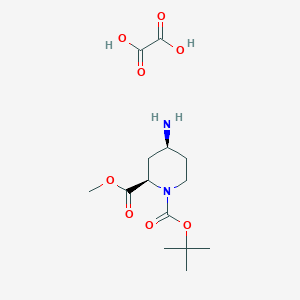
O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid, also known as O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of the amino acid piperidine, and is a white crystalline solid at room temperature. O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid has been extensively studied for its unique properties and potential applications in the scientific community.
Mechanism of Action
The mechanism of action of O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes. This binding is thought to facilitate the transfer of electrons between molecules, and thus catalyze various chemical reactions. Additionally, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to interact with other molecules in a more specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid are not well-understood. However, it is believed to have some effects on the central nervous system, as it has been found to interact with certain neurotransmitters, such as dopamine and serotonin. Additionally, it has been shown to have some anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it is relatively stable and has a wide range of possible applications. However, there are some limitations to using this compound in laboratory experiments. For example, it can be toxic if ingested, and its effects on the central nervous system are not fully understood.
Future Directions
There are a number of potential future directions for research involving O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid. These include further studies into its potential applications in organic synthesis, its role in the synthesis of peptides and other biomolecules, and its potential effects on the central nervous system. Additionally, further research could be done into its potential anti-inflammatory and anti-oxidant properties, as well as its potential to act as a chelating agent and hydrogen-bond donor and acceptor. Finally, further research into its potential toxicity and its effects on the environment could be conducted.
Synthesis Methods
O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid can be synthesized in a variety of ways. The most common method involves the reaction of piperidine with a carboxylic acid, such as oxalic acid, in the presence of an acid catalyst. This reaction produces a white crystalline solid, which is then purified and isolated. Other methods of synthesis include the reaction of piperidine with a halogenated carboxylic acid, a reaction of piperidine with an ester, and a reaction of piperidine with an amide.
Scientific Research Applications
O1-t-Butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate oxalic acid has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides and other biomolecules, and as a substrate for enzyme-catalyzed reactions. Additionally, it has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQSPSLGSDKMN-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291287.png)
![2-Fluoro-4,6-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 93%](/img/structure/B6291303.png)



![4-[4-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6291324.png)


![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)
![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
